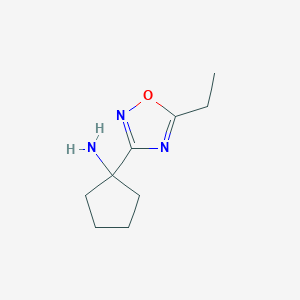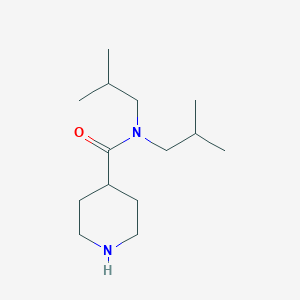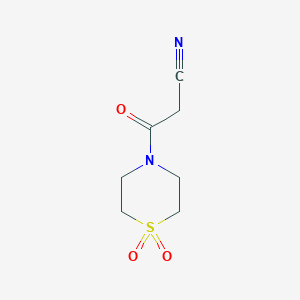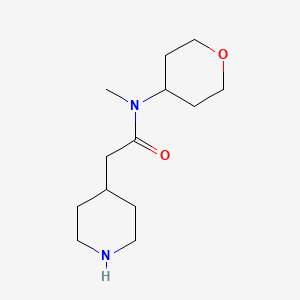
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine
Übersicht
Beschreibung
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine, also known as CMBMA, is a chemical compound found in a variety of contexts, including pharmaceuticals, food products, and industrial chemicals. CMBMA is a versatile compound, with multiple applications in scientific research and a variety of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
New imines and bisimines derived from 2-phenyl-1H-imidazole-4-carbaldehyde and various amines, including (cyclohexylmethyl)(3-methylbutan-2-yl)amine, have been synthesized and studied for their structural properties. These compounds are significant for understanding the complexation stability constants with Cu(II), showcasing their potential in coordination chemistry and metal complex formation (Pařík & Chlupatý, 2014).
Catalytic Applications
Research into bis(diphenylphosphino)amine (PNP) ligands with different alkyl and cycloalkyl substituents, including the cyclohexylmethyl group, highlights their use as efficient catalysts in ethylene tetramerization. These findings point to the critical role of substituent structure on the N-alkyl moiety of PNP ligands in optimizing catalytic performance, which can drastically influence product selectivity and activity in polymerization processes (Kuhlmann et al., 2007).
Hydrodenitrogenation Studies
Investigations into the hydrodenitrogenation (HDN) of alkylamines, including compounds structurally related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, over sulfided NiMo/Al2O3 catalysts reveal insights into the mechanisms influencing the removal of nitrogen-containing groups. This research is crucial for understanding the HDN process's efficiency and selectivity, which has implications for fuel processing and environmental remediation (Zhao & Prins, 2004).
Synthesis of Enynes
A study on the palladium-catalyzed reaction of vinyl bromides with terminal alkynes, leading to 1,3-enynes, demonstrates the versatility of using various alkynes, including those related to (cyclohexylmethyl)(3-methylbutan-2-yl)amine. This research contributes to the field of organic synthesis, providing a method for constructing complex molecular architectures from simple precursors (Feuerstein et al., 2006).
Novel Heterocyclic Syntheses
The synthesis of unusual heterocycles through the aza-Claisen rearrangement, involving compounds structurally akin to (cyclohexylmethyl)(3-methylbutan-2-yl)amine, opens new avenues for creating bioactive molecules. This research has potential implications for pharmaceutical development and the exploration of biological activity (Majumdar & Samanta, 2001).
Renin Inhibition for Hypertension
The discovery of VTP-27999, a nonpeptidic alkyl amine renin inhibitor, showcases the therapeutic potential of compounds including (cyclohexylmethyl)(3-methylbutan-2-yl)amine derivatives. This compound demonstrates selectivity, oral bioavailability, and efficacy in hypertension models, highlighting its potential for clinical utility in treating cardiovascular diseases (Jia et al., 2011).
Eigenschaften
IUPAC Name |
N-(cyclohexylmethyl)-3-methylbutan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N/c1-10(2)11(3)13-9-12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORXSXWUMDNNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCC1CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclohexylmethyl)(3-methylbutan-2-yl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B1461341.png)



![1-[(2-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1461349.png)




![3-[(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)methyl]benzoic acid](/img/structure/B1461358.png)

![Diethyl 2-{[(trifluoromethyl)sulfonyl]amino}malonate](/img/structure/B1461362.png)
